4-[2-(Acetylamino)ethoxy]benzoic acid
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Overview
Description
4-[2-(Acetylamino)ethoxy]benzoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of an acetylamino group attached to an ethoxybenzoic acid moiety. It is commonly used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Acetylamino)ethoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the ethoxybenzoic acid derivative. Subsequently, the acetylation of the amino group is achieved using acetic anhydride under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Acetylamino)ethoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-[2-(Acetylamino)ethoxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-[2-(Acetylamino)ethoxy]benzoic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxybenzoic acid moiety can interact with hydrophobic pockets, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzoic acid: Similar structure but with an amino group instead of an acetylamino group.
4-(2-Phenoxyacetylamino)benzoic acid: Contains a phenoxyacetylamino group instead of an acetylamino group.
4-(2-Methoxyphenoxyacetylamino)benzoic acid: Contains a methoxyphenoxyacetylamino group.
Uniqueness
4-[2-(Acetylamino)ethoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetylamino and ethoxybenzoic acid moieties allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
4-(2-acetamidoethoxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(13)12-6-7-16-10-4-2-9(3-5-10)11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYSZHXJOYKDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349776 |
Source
|
Record name | 4-[2-(acetylamino)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297137-62-3 |
Source
|
Record name | 4-[2-(acetylamino)ethoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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